molecular formula C17H22BrNO B4175375 4-bromo-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide

4-bromo-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide

Cat. No. B4175375
M. Wt: 336.3 g/mol
InChI Key: KNYLDGNGWUERDH-UHFFFAOYSA-N
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Description

4-bromo-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide involves its interaction with specific ion channels in the cell membrane. It has been shown to selectively target certain subtypes of voltage-gated sodium channels, resulting in the inhibition of sodium influx into the cell. This inhibition leads to the suppression of neuronal excitability and the reduction of pain sensation.
Biochemical and Physiological Effects:
4-bromo-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide has been found to have significant biochemical and physiological effects in various experimental models. It has been shown to inhibit the activity of certain ion channels in a dose-dependent manner, resulting in the suppression of neuronal firing and the reduction of pain sensation. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide in lab experiments is its high potency and selectivity towards specific ion channels. This makes it a valuable tool for studying the role of these channels in various physiological and pathological processes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research and development of 4-bromo-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide. One potential direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy as a therapeutic agent. Another direction is the investigation of its potential applications in other research fields, such as cancer research and immunology. Finally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential side effects.
In conclusion, 4-bromo-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide is a promising compound with potential applications in various research fields. Its high potency and selectivity towards specific ion channels make it a valuable tool for studying the role of these channels in various physiological and pathological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

4-bromo-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide has been found to have potential applications in various research fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit potent and selective activity against certain ion channels, making it a promising candidate for the development of new drugs targeting these channels.

properties

IUPAC Name

4-bromo-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO/c1-16(2)12-8-9-17(16,3)14(10-12)19-15(20)11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYLDGNGWUERDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)NC(=O)C3=CC=C(C=C3)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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